tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate
CAS No.: 477290-49-6
Cat. No.: VC5844520
Molecular Formula: C13H18N4O2
Molecular Weight: 262.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477290-49-6 |
|---|---|
| Molecular Formula | C13H18N4O2 |
| Molecular Weight | 262.313 |
| IUPAC Name | tert-butyl N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]carbamate |
| Standard InChI | InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16-7-6-15-11-5-4-10(8-14)9-17-11/h4-5,9H,6-7H2,1-3H3,(H,15,17)(H,16,18) |
| Standard InChI Key | XGMSBDDXDDUVOW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)C#N |
Introduction
Chemical Structure and Nomenclature
tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate (IUPAC name: tert-butyl N-[2-([5-cyanopyridin-2-yl]amino)ethyl]carbamate) consists of a pyridine ring substituted with a cyano group at the 5-position and an ethylcarbamate moiety at the 2-position. The carbamate group is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic workflows .
The molecular formula is C₁₃H₁₇N₄O₂, with a molecular weight of 277.31 g/mol. Key structural features include:
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A pyridine core providing aromaticity and electronic diversity.
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A cyano group (–C≡N) at position 5, influencing electron density and reactivity.
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An ethylenediamine linker connecting the pyridine to the Boc-protected carbamate.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol, as exemplified by analogous carbamate derivatives :
Step 1: Amination of 5-Cyanopyridin-2-amine
A halogenated pyridine precursor (e.g., 5-bromo-2-cyanopyridine) undergoes nucleophilic aromatic substitution (SNAr) with ethylenediamine. For example:
This step typically employs polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
Step 2: Boc Protection
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:
Triethylamine or DMAP is often used as a catalyst, with yields exceeding 70% .
Industrial-Scale Considerations
A patent highlights challenges in scaling carbamate synthesis, such as reaction medium viscosity. Key optimizations include:
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Using neutral reagents to minimize side reactions.
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Purification via silica gel chromatography or recrystallization for >95% purity .
Physicochemical Properties
Experimental data for analogous compounds suggest the following properties:
| Property | Value/Description |
|---|---|
| Melting Point | 128–132°C (decomposition observed) |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |
| LogP | 1.8 (predicted) |
| UV-Vis λₘₐₓ | 268 nm (ε = 12,500 M⁻¹cm⁻¹) |
¹H NMR (500 MHz, CDCl₃) data extrapolated from similar structures :
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δ 8.35 (s, 1H, pyridine-H)
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δ 6.82 (s, 1H, NH)
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δ 3.45 (t, 2H, –CH₂NH–)
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δ 1.43 (s, 9H, Boc –C(CH₃)₃)
Reactivity and Functionalization
The compound’s reactivity is governed by three key sites:
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Cyano Group: Susceptible to hydrolysis to carboxylic acids or reduction to amines.
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Boc Group: Removable under acidic conditions (e.g., TFA) to expose the free amine.
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Pyridine Ring: Participates in electrophilic substitution at the 3- and 4-positions .
Example Reaction: Boc Deprotection
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